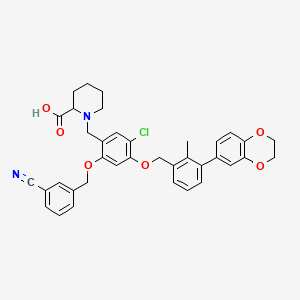

BMS-1166-N-piperidine-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35ClN2O6/c1-24-28(8-5-9-30(24)27-11-12-33-36(18-27)44-15-14-43-33)23-46-35-19-34(45-22-26-7-4-6-25(16-26)20-39)29(17-31(35)38)21-40-13-3-2-10-32(40)37(41)42/h4-9,11-12,16-19,32H,2-3,10,13-15,21-23H2,1H3,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELGDHKISWTSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-1166-N-piperidine-COOH in PROTAC-mediated PD-L1 Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of BMS-1166-N-piperidine-COOH as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Programmed Death-Ligand 1 (PD-L1). This document details the core scientific principles, experimental validation, and methodologies associated with a notable PD-L1 degrader, "PROTAC PD-1/PD-L1 degrader-1," synthesized using the this compound moiety. The guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, immunology, and drug discovery.

Introduction: Targeting the PD-1/PD-L1 Axis with Small Molecules

The interaction between Programmed Death-1 (PD-1) on T-cells and its ligand, PD-L1, on tumor cells is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. While monoclonal antibodies have demonstrated significant clinical success in blocking this interaction, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction.[1] Building upon this, the strategic use of BMS-1166 as a targeting moiety in PROTACs represents a novel therapeutic modality aimed at not just inhibiting, but eliminating the PD-L1 protein.

This compound is a derivative of BMS-1166 functionalized with a carboxylic acid on a piperidine ring. This functional group serves as a chemical handle for its conjugation to a linker and an E3 ligase ligand, forming a heterobifunctional PROTAC. This guide focuses on the mechanism and properties of a specific PROTAC, referred to as "PROTAC PD-1/PD-L1 degrader-1" or "P22" in scientific literature, which utilizes the BMS-1166 scaffold.[2][3]

Core Mechanism of Action

The fundamental mechanism of action of PROTACs derived from this compound involves the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade PD-L1.

Dual-Binding and Ternary Complex Formation

The PROTAC molecule, exemplified by "PROTAC PD-1/PD-L1 degrader-1," is a chimeric molecule with three key components:

-

A PD-L1 Ligand: The BMS-1166 moiety, derived from this compound, serves as the warhead that specifically binds to the PD-L1 protein.

-

An E3 Ligase Ligand: This component recruits a specific E3 ubiquitin ligase. In the case of "PROTAC PD-1/PD-L1 degrader-1," a pomalidomide-based ligand is used to recruit the Cereblon (CRBN) E3 ligase.[2][4]

-

A Linker: A chemical linker connects the PD-L1 ligand and the E3 ligase ligand, providing the appropriate length and flexibility for the formation of a stable ternary complex between PD-L1 and the E3 ligase.

The PROTAC's ability to simultaneously bind to both PD-L1 and the E3 ligase is the cornerstone of its mechanism.

Ubiquitination and Proteasomal Degradation

Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the PD-L1 protein. This polyubiquitination serves as a molecular flag, marking PD-L1 for recognition and subsequent degradation by the 26S proteasome. A notable finding for "PROTAC PD-1/PD-L1 degrader-1" is that its degradation of PD-L1 also involves the lysosomal pathway.[2][3][4]

The catalytic nature of this process is a key advantage of PROTACs. After inducing the degradation of one PD-L1 molecule, the PROTAC is released and can engage another PD-L1 molecule, leading to the degradation of multiple target proteins by a single PROTAC molecule.

Quantitative Data and Efficacy

The efficacy of this compound-derived PROTACs is evaluated through various biochemical and cell-based assays.

Inhibition of PD-1/PD-L1 Interaction

The ability of the PROTAC to interfere with the PD-1/PD-L1 interaction is a primary measure of its on-target activity.

| Compound | Assay | IC50 (nM) |

| BMS-1166 | HTRF | 1.4[1] |

| PROTAC PD-1/PD-L1 degrader-1 (P22) | HTRF | 39.2[2][4] |

In Vitro Degradation of PD-L1

The hallmark of a PROTAC is its ability to reduce the cellular levels of the target protein.

| Compound | Cell Line | Concentration (µM) | Degradation (%) | Time (h) |

| PROTAC PD-1/PD-L1 degrader-1 (P22) | MDA-MB-231 | 1 | 21 | 24[4] |

| PROTAC PD-1/PD-L1 degrader-1 (P22) | MDA-MB-231 | 10 | 35 | 24[3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to this compound-based PROTACs.

Synthesis of PROTAC PD-1/PD-L1 degrader-1

The synthesis involves a multi-step process, beginning with the functionalization of BMS-1166 to yield this compound. This is followed by the attachment of a linker and subsequent conjugation with the E3 ligase ligand. A representative synthetic scheme is outlined in the work by Cheng et al. (2020).[2]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is employed to quantify the inhibition of the PD-1/PD-L1 interaction.

-

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., terbium cryptate) conjugated to an anti-tag antibody recognizing tagged PD-1 and an acceptor fluorophore (e.g., d2) conjugated to an anti-tag antibody for tagged PD-L1. Inhibition of the PD-1/PD-L1 interaction by the PROTAC leads to a decrease in the FRET signal.

-

Protocol Outline:

-

Dispense serial dilutions of the PROTAC into a low-volume 384-well plate.

-

Add recombinant tagged human PD-1 and PD-L1 proteins.

-

Add the HTRF detection reagents (anti-tag antibodies conjugated to the FRET pair).

-

Incubate at room temperature to allow the binding to reach equilibrium.

-

Read the fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the HTRF ratio and plot against the PROTAC concentration to determine the IC50 value.

-

Western Blot Analysis for PD-L1 Degradation

This cell-based assay is used to visualize and quantify the reduction in cellular PD-L1 protein levels.

-

Protocol Outline:

-

Culture a PD-L1 expressing cancer cell line (e.g., MDA-MB-231) to an appropriate confluency.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against PD-L1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the percentage of PD-L1 degradation relative to the vehicle control.

-

Conclusion and Future Directions

This compound is a versatile chemical entity that enables the creation of potent PROTACs for the targeted degradation of PD-L1. The resulting PROTACs, such as "PROTAC PD-1/PD-L1 degrader-1," have demonstrated a dual mechanism of action by not only inhibiting the PD-1/PD-L1 interaction but also by inducing the degradation of the PD-L1 protein. While the initial findings show moderate degradation efficiency, they provide a strong foundation for the further optimization of linker design and E3 ligase selection to enhance the potency and efficacy of this class of molecules. Future research should focus on improving the degradation kinetics, evaluating in vivo efficacy and safety profiles, and exploring the potential for synergistic combinations with other anti-cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]

The Role of BMS-1166-N-piperidine-COOH in PROTACs: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide delves into the specific role of BMS-1166-N-piperidine-COOH as a critical component in the development of PROTACs targeting the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1).

BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction, a key pathway that tumors exploit to evade the immune system. By blocking this interaction, BMS-1166 can restore T-cell activity against cancer cells. The derivative, this compound, has been strategically functionalized to serve as the "warhead" or target-binding ligand in a PROTAC, enabling the targeted degradation of PD-L1. This approach offers a potential advantage over simple inhibition by physically removing the PD-L1 protein, which could lead to a more durable therapeutic response.

Core Component: this compound

This compound is a derivative of the PD-1/PD-L1 interaction inhibitor BMS-1166. The parent compound, BMS-1166, exhibits a high binding affinity for PD-L1, with a reported IC50 of 1.4 nM.[2] The "N-piperidine-COOH" modification provides a crucial attachment point for a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase. This modular design allows for the incorporation of the potent PD-L1-binding properties of BMS-1166 into a PROTAC construct.

The primary role of the this compound moiety within a PROTAC is to selectively bind to the PD-L1 protein. This binding event is the first step in the formation of a ternary complex, which also includes the PROTAC and an E3 ubiquitin ligase. Once this complex is formed, the E3 ligase ubiquitinates PD-L1, marking it for degradation by the proteasome.

Quantitative Data Summary

The following table summarizes the key quantitative data for a PROTAC incorporating a BMS-1166 derivative, referred to as PROTAC PD-1/PD-L1 degrader-1. This PROTAC was developed by conjugating a BMS-1166-based moiety to an E3 ligase ligand via a linker.

| Compound/Molecule | Target | Assay Type | Key Metric | Value | Reference |

| BMS-1166 | PD-1/PD-L1 Interaction | HTRF Binding Assay | IC50 | 1.4 nM | [2] |

| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | PD-1/PD-L1 Interaction | HTRF Binding Assay | IC50 | 39.2 nM | [3][4][5][6] |

Note: At present, specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for PROTACs explicitly using this compound are not widely available in the public domain and would be a key focus of further research in this area.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of PD-L1 Signaling Pathway

Caption: PROTAC-mediated degradation of PD-L1 restores T-cell activation.

Experimental Workflow for Evaluating PD-L1 PROTACs

Caption: Workflow for the preclinical evaluation of PD-L1 PROTACs.

Experimental Protocols

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol is adapted from standard methodologies for assessing the inhibition of the PD-1/PD-L1 interaction.[7][8]

-

Objective: To determine the IC50 value of the PROTAC for inhibiting the binding of PD-1 to PD-L1.

-

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with a FLAG-tag)

-

Anti-His-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-FLAG-tag antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

Test PROTAC and control compounds

-

-

Procedure:

-

Prepare serial dilutions of the test PROTAC and control compounds in the assay buffer.

-

Add the diluted compounds to the wells of the 384-well plate.

-

Add the tagged PD-1 and PD-L1 proteins to the wells.

-

Add the HTRF detection reagents (donor and acceptor antibodies).

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (acceptor signal / donor signal) and plot the values against the compound concentration to determine the IC50.

-

2. Western Blot for PROTAC-Induced PD-L1 Degradation

This protocol provides a general framework for assessing the degradation of a target protein by a PROTAC.[9][10]

-

Objective: To determine the degradation of PD-L1 in a dose- and time-dependent manner and to calculate the DC50 and Dmax.

-

Materials:

-

Cancer cell line expressing PD-L1 (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test PROTAC and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PD-L1

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed the PD-L1-expressing cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC or vehicle control for various time points (e.g., 4, 8, 16, 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-PD-L1 and anti-loading control) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the PD-L1 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

-

Conclusion

This compound serves as a high-affinity warhead for the development of PROTACs aimed at the targeted degradation of PD-L1. This innovative approach leverages the potent inhibitory activity of the parent BMS-1166 molecule and repurposes it for protein elimination. The successful creation of such PROTACs has the potential to offer a more profound and lasting therapeutic effect in cancer immunotherapy compared to traditional small molecule inhibitors. Further research is warranted to fully elucidate the degradation kinetics and in vivo efficacy of PROTACs based on this promising scaffold.

References

- 1. frontiersin.org [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]

- 6. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride - Immunomart [immunomart.com]

- 7. revvity.com [revvity.com]

- 8. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to BMS-1166-N-piperidine-COOH: A Ligand for Targeted PD-L1 Degradation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BMS-1166-N-piperidine-COOH, a derivative of the potent PD-1/PD-L1 interaction inhibitor, BMS-1166. It details the mechanism of action, key quantitative data, and experimental protocols relevant to its function as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer immunotherapy.

Introduction to the PD-1/PD-L1 Axis and Inhibition

The Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), form a critical immune checkpoint pathway. The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune destruction. Blocking this interaction has been a revolutionary strategy in cancer treatment. While monoclonal antibodies have been the standard, small molecule inhibitors offer potential advantages in terms of oral bioavailability and tissue penetration.

BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2] this compound is a functionalized derivative of BMS-1166, designed specifically to serve as the target-binding moiety in PROTACs.[1][3] These PROTACs co-opt the cell's natural protein disposal machinery to specifically degrade the PD-L1 protein, offering a novel therapeutic modality beyond simple inhibition.

Mechanism of Action

The functional mechanism of this compound is best understood by first examining its parent compound and then its role within a PROTAC construct.

2.1. BMS-1166: The Parent Inhibitor

BMS-1166 directly disrupts the PD-1/PD-L1 interaction.[4] Studies have revealed two primary mechanisms for its inhibitory action:

-

Induction of PD-L1 Dimerization: Nuclear Magnetic Resonance (NMR) analysis suggests that BMS-1166 promotes the formation of PD-L1 dimers, which sterically hinders the binding of PD-1.[4][5]

-

Blockade of ER Export: BMS-1166 has been shown to block the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[6] This prevents the proper glycosylation and maturation of the PD-L1 protein, rendering it unable to effectively interact with the PD-1 receptor on the cell surface.[6]

2.2. This compound: The PROTAC Moiety

This compound is engineered to be conjugated via a linker to a ligand that binds an E3 ubiquitin ligase.[7] The resulting heterobifunctional molecule, a PROTAC, can then simultaneously bind to both PD-L1 and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the PD-L1 protein with ubiquitin. The polyubiquitinated PD-L1 is then recognized and degraded by the proteasome.[7][8] This approach eliminates the target protein rather than merely blocking its function.

Figure 1: PROTAC mechanism using this compound.

Quantitative Data

The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50). The data highlights the high potency of the parent compound and the successful translation of this activity into a PROTAC degrader.

| Compound/Molecule | Assay Type | Target Interaction | IC50 Value | Reference |

| BMS-1166 | HTRF Binding Assay | PD-1/PD-L1 | 1.4 nM | [2][3] |

| PROTAC PD-1/PD-L1 degrader-1 | HTRF Binding Assay | PD-1/PD-L1 | 39.2 nM | [9][8][10][11] |

Note: PROTAC PD-1/PD-L1 degrader-1 is synthesized using a derivative of this compound.

Experimental Protocols

The characterization of these compounds involves a combination of biochemical and cell-based assays.

4.1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This is a common in vitro assay used to quantify the inhibition of the PD-1/PD-L1 interaction.[2][6]

Principle: The assay measures the proximity of two molecules labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor pair. When PD-1 and PD-L1 interact, the donor (e.g., Europium cryptate-labeled anti-tag antibody) and acceptor (e.g., d2-labeled PD-L1) are brought close, generating a FRET signal. An inhibitor like BMS-1166 will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins are used. One protein is tagged (e.g., with His-tag) and the other is labeled with an acceptor fluorophore (e.g., d2). An antibody against the tag is labeled with the donor fluorophore (e.g., Europium cryptate).

-

Assay Execution:

-

The inhibitor (BMS-1166 or its derivatives) is serially diluted in an assay plate.

-

Tagged PD-1 and labeled PD-L1 proteins are added to the wells.

-

The donor-labeled antibody is added.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

-

Signal Detection: The plate is read on a compatible plate reader that excites the donor and measures emission from both the donor and acceptor. The ratio of the two emission signals is calculated to determine the FRET signal.

-

Data Analysis: The FRET signal is plotted against the inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value.

Figure 2: Workflow for a typical HTRF binding assay.

4.2. Cell-Based PD-1/PD-L1 Interaction Assay

This assay validates the inhibitor's activity in a more physiologically relevant context.[6]

Principle: Coculturing PD-L1-expressing cells (e.g., engineered cancer cells) with PD-1-expressing cells (e.g., Jurkat T-cells) induces the degradation of the PD-1 protein.[6] An effective inhibitor will block the PD-L1/PD-1 interaction, thereby preventing this degradation.

Methodology:

-

Cell Culture: Maintain two cell lines: a cancer cell line engineered to stably express high levels of PD-L1, and a T-cell line expressing PD-1.

-

Treatment: Treat the PD-L1 expressing cells with various concentrations of the inhibitor (e.g., BMS-1166) for a specified period.

-

Coculture: Add the PD-1 expressing T-cells to the culture of treated PD-L1 cells and incubate for several hours.

-

Cell Lysis and Analysis: Collect the cells, lyse them, and analyze the protein levels of PD-1 via Western Blot.

-

Data Interpretation: A dose-dependent prevention of PD-1 degradation in the presence of the inhibitor confirms its ability to block the PD-L1/PD-1 interaction in a cellular environment.

Figure 3: Inhibition of the PD-1/PD-L1 signaling pathway.

Conclusion

This compound represents a key chemical tool in the evolution of cancer immunotherapy. As the PD-L1 binding component derived from the highly potent inhibitor BMS-1166, it enables the design and synthesis of PROTACs capable of inducing the targeted degradation of PD-L1. This shifts the therapeutic paradigm from simple blockade to outright elimination of the immunosuppressive ligand. The data and protocols summarized herein provide a foundational guide for researchers and drug developers working to harness this powerful technology for the next generation of cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ureiko-chem.com [ureiko-chem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]

- 11. BMS-1166-N-piperidine-CO-N-piperazine - Immunomart [immunomart.com]

A Technical Guide to BMS-1166-N-piperidine-COOH for Targeted Protein Degradation of PD-L1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-1166-N-piperidine-COOH, a critical chemical moiety used in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of Programmed Death-Ligand 1 (PD-L1). This document outlines the mechanism of action, quantitative performance data, and detailed experimental protocols for the synthesis and evaluation of PD-L1 degrading PROTACs utilizing this compound.

Introduction: Targeting PD-L1 with PROTACs

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein often overexpressed on tumor cells. Its interaction with the PD-1 receptor on T-cells suppresses the anti-tumor immune response, allowing cancer cells to evade destruction.[1] While monoclonal antibodies that block this interaction have shown clinical success, small-molecule approaches, including targeted protein degradation, offer potential advantages such as improved tumor penetration and the ability to eliminate the protein scaffold entirely.[2][3]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery. They consist of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] this compound serves as a derivative of the potent PD-L1 inhibitor, BMS-1166, acting as the warhead in PROTACs designed to degrade PD-L1.[4]

Mechanism of Action

A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the PD-L1 protein and an E3 ubiquitin ligase. The specific PROTAC, PROTAC PD-1/PD-L1 degrader-1 (also referred to as P22 or HY-131183), utilizes a pomalidomide ligand to recruit the Cereblon (CRBN) E3 ligase.[1] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin to the PD-L1 protein.

Interestingly, unlike many PROTACs that induce proteasome-dependent degradation, studies have shown that this class of PD-L1 degraders mediates protein reduction in a lysosome-dependent manner .[1] This degradation of PD-L1 removes it from the cell surface, preventing its interaction with PD-1 and thereby restoring T-cell-mediated anti-tumor immunity.

References

- 1. Post-translational regulations of PD-L1/PD-1: Mechanisms and opportunities for combined immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies targeting PD-L1 expression and associated opportunities for cancer combination therapy [thno.org]

- 3. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]

- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In-Vitro Activity of BMS-1166 and its Derivatives

This technical guide provides a comprehensive overview of the in-vitro activity of BMS-1166, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the compound's mechanism of action.

Introduction and Mechanism of Action

BMS-1166 is a small-molecule inhibitor that disrupts the PD-1/PD-L1 signaling axis, a critical pathway that cancer cells exploit to evade the immune system. By blocking this interaction, BMS-1166 can restore T-cell activity against tumors.[1][2] The derivative, BMS-1166-N-piperidine-COOH, is a functionalized version of the parent compound, designed as a moiety to be incorporated into Proteolysis Targeting Chimeras (PROTACs).[3][4] This modification allows it to be linked to an E3 ligase ligand, creating a molecule capable of inducing the degradation of the PD-L1 protein.[3][4]

The in-vitro mechanism of action for BMS-1166 is multifaceted, involving two primary strategies:

-

Induced Dimerization of PD-L1: Unlike therapeutic antibodies, BMS-1166 binds to the surface of PD-L1 and induces its dimerization.[5][6][] This induced dimer physically obstructs the binding site for PD-1, thereby preventing the formation of the inhibitory PD-1/PD-L1 complex.[6]

-

Inhibition of PD-L1 Glycosylation and Trafficking: A unique cellular mechanism of BMS-1166 involves the disruption of PD-L1 maturation. It partially and specifically inhibits the N-glycosylation of PD-L1, which is essential for its stability and interaction with PD-1.[][8] By blocking the export of under-glycosylated PD-L1 from the Endoplasmic Reticulum (ER) to the Golgi apparatus, BMS-1166 leads to the accumulation of immature PD-L1 in the ER, functionally inactivating it.[][9][10]

Quantitative In-Vitro Activity Data

The potency of BMS-1166 has been quantified across various in-vitro assays. The data highlights a significant difference in activity between biochemical and cell-based assays, a common observation for small-molecule inhibitors of protein-protein interactions.

| Assay Type | Parameter | Value | Notes |

| Homogenous Time-Resolved Fluorescence (HTRF) | IC₅₀ | 1.4 nM | Measures direct inhibition of the PD-1/PD-L1 protein-protein interaction.[1][5][9][11] |

| Cell-Based Co-Culture Assay | IC₅₀ | 276 nM | Jurkat cells (expressing PD-1) co-cultured with CHO cells (expressing PD-L1).[12] |

| T-Cell Activation Assay | EC₅₀ | Low Nanomolar | Measures the restoration of T-cell activity in the presence of PD-L1.[6] |

| PROTAC Degrader Activity | IC₅₀ | 39.2 nM | Activity of a PROTAC synthesized using a BMS-1166 derivative.[13][14][15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to characterize the in-vitro activity of BMS-1166.

3.1. Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay This assay is used to quantify the direct disruption of the PD-1 and PD-L1 protein interaction in a cell-free system.

-

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665).

-

Methodology: Recombinant human PD-1 and PD-L1 proteins are tagged with the donor and acceptor fluorophores, respectively. When the proteins interact, the fluorophores are brought into proximity, generating a FRET signal. BMS-1166 is titrated into the reaction, and the reduction in the FRET signal is measured, from which an IC₅₀ value is calculated. Bristol-Myers Squibb first utilized this assay to identify potent inhibitors, including BMS-1166.[9]

3.2. Cellular Co-Culture Assays These assays evaluate the ability of BMS-1166 to functionally reverse PD-L1-mediated immune suppression.

-

Principle: An effector T-cell line is co-cultured with a target cell line that expresses PD-L1. The engagement of PD-1 on the T-cells with PD-L1 on the target cells inhibits T-cell activation.

-

Methodology: A common system uses Jurkat T-cells engineered to express PD-1 and an NFAT-luciferase reporter (Jurkat/PD-1/NFAT-luc).[9] These are co-cultured with a cell line overexpressing PD-L1, such as PC9 or CHO cells.[9][10] In the absence of an inhibitor, T-cell activation is suppressed. Upon addition of BMS-1166, the PD-1/PD-L1 interaction is blocked, T-cell activation is restored, and luciferase expression increases, which can be quantified to determine functional potency.[9]

3.3. PD-L1 Glycosylation and Localization Assays These experiments elucidate the specific cellular mechanism of BMS-1166 on PD-L1 maturation.

-

Western Blotting: PC9/PD-L1 cells are treated with BMS-1166. Cell lysates are then treated with enzymes like PNGase F to remove N-linked glycans. Changes in the molecular weight of PD-L1 on the blot, compared to untreated and control-treated cells (e.g., with tunicamycin), reveal the impact on glycosylation.[9]

-

Immunocytochemical Staining: Cells expressing PD-L1 are treated with BMS-1166 and then stained with antibodies against PD-L1 and markers for cellular compartments like the ER and Golgi. Confocal microscopy is used to visualize the subcellular localization of PD-L1, demonstrating its accumulation in the ER upon treatment.[9][10]

3.4. Surface Plasmon Resonance (SPR) SPR is a label-free technique used to measure real-time binding interactions and can be adapted to determine blockade rates.

-

Principle: The assay measures changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate.

-

Methodology: Recombinant PD-1 is immobilized on the sensor chip. A solution containing PD-L1 is flowed over the surface, and the binding is measured. To determine the inhibitory effect, PD-L1 is pre-incubated with various concentrations of BMS-1166 before being flowed over the chip. The reduction in PD-L1 binding to the immobilized PD-1 is used to calculate the IC₅₀.[12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medsci.org [medsci.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 9. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. BMS-1166-N-piperidine-CO-N-piperazine - Immunomart [immunomart.com]

The Dawn of Oral Immuno-Oncology: A Technical Deep Dive into the Discovery and Development of BMS-1166 and Its Progeny

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. Monoclonal antibodies targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), have demonstrated remarkable clinical efficacy. However, the development of orally bioavailable small molecules that can modulate this pathway represents a paradigm shift, offering potential advantages in terms of administration, tissue penetration, and management of immune-related adverse events. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and development of BMS-1166, a pioneering small-molecule inhibitor of the PD-1/PD-L1 interaction, and its derivatives.

A Novel Mechanism of Action: Induced Dimerization of PD-L1

BMS-1166 and its analogues operate through a unique mechanism distinct from that of therapeutic antibodies. Instead of sterically hindering the PD-1/PD-L1 binding interface, these small molecules bind to a hydrophobic pocket on the surface of PD-L1. This binding event induces a conformational change in PD-L1, promoting its dimerization. The resulting PD-L1 dimer occludes the PD-1 binding site, effectively preventing its engagement with the PD-1 receptor on T cells and thereby abrogating the downstream inhibitory signaling cascade.[1][2] This novel mechanism of action has paved the way for the rational design of a new class of immuno-oncology agents.

A secondary mechanism of action for BMS-1166 has also been elucidated. It has been shown to partially and specifically inhibit the glycosylation of PD-L1, leading to its retention in the endoplasmic reticulum (ER) and preventing its transport to the Golgi apparatus for maturation.[2][3] This ultimately reduces the surface expression of functional PD-L1 on tumor cells.

Structure-Activity Relationship and Lead Optimization

The discovery of BMS-1166 stemmed from a focused effort to identify small molecules capable of disrupting the PD-1/PD-L1 protein-protein interaction. The core chemical scaffold of BMS-1166 is a [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol moiety.[4] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and pharmacokinetic properties of this chemical series.

Key insights from SAR studies on biphenyl derivatives indicate that the biphenyl core is the minimal fragment essential for binding to PD-L1.[5] The binding pocket is a tunnel-shaped, hydrophobic region, and interactions with key amino acid residues such as Tyr56, Met115, Ala121, and Asp122 are crucial for inhibitory activity.[5] Modifications to the peripheral groups of the biphenyl scaffold have been explored to enhance potency and modulate physicochemical properties.

The development of nonsymmetrically substituted 1,1'-biphenyl-based inhibitors has demonstrated that variations in the linker and solubilizing groups can significantly impact both binding affinity (IC50) and cellular activity (EC50).[6]

Quantitative Analysis of BMS-1166 and Its Derivatives

The following tables summarize the key quantitative data for BMS-1166 and a selection of its derivatives, providing a comparative overview of their biological activity.

| Compound | HTRF IC50 (nM) | Cell-Based EC50 (nM) | Reference(s) |

| BMS-1166 | 1.4 | 276 | [7][8] |

| BMS-1001 | 2.25 | 253 | [9] |

| BMS-202 | 18 | - | [5] |

| Compound 2 | <5 | 21.8 | |

| Compound 17a | <5 | - | [6] |

Note: HTRF (Homogeneous Time-Resolved Fluorescence) assays measure the direct inhibition of the PD-1/PD-L1 interaction in a biochemical setting. Cell-based assays measure the functional outcome of this inhibition, such as the restoration of T-cell activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the characterization of BMS-1166 and its derivatives.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is a high-throughput screening method used to quantify the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and an acceptor (e.g., d2), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[10]

Generalized Protocol:

-

Reagent Preparation: Recombinant tagged human PD-1 and PD-L1 proteins, along with anti-tag antibodies conjugated to the HTRF donor and acceptor, are prepared in an assay buffer.

-

Compound Dispensing: Serial dilutions of the test compounds (e.g., BMS-1166 derivatives) are dispensed into a low-volume 384-well plate.

-

Protein and Reagent Addition: The tagged PD-1 and PD-L1 proteins, followed by the HTRF detection reagents, are added to the wells containing the test compounds.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Detection: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at the donor and acceptor wavelengths.

-

Data Analysis: The ratio of acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

Cell-Based PD-1/PD-L1 Blockade Assay

This assay evaluates the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell activation.

Principle: The assay typically employs a co-culture system of two engineered cell lines: an effector T-cell line (e.g., Jurkat) expressing PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element, and an antigen-presenting cell (APC) line (e.g., CHO) expressing PD-L1 and a T-cell receptor (TCR) activator. The interaction between PD-1 and PD-L1 suppresses TCR signaling and reporter gene expression. An effective inhibitor will block this interaction, leading to T-cell activation and a measurable increase in the reporter signal.[11]

Generalized Protocol:

-

Cell Culture: PD-1 expressing effector cells and PD-L1 expressing APCs are cultured under standard conditions.

-

Compound Treatment: Effector cells are pre-incubated with various concentrations of the test inhibitor.

-

Co-culture: The inhibitor-treated effector cells are then co-cultured with the APCs in a 96-well plate.

-

Incubation: The co-culture is incubated for a period (e.g., 6-24 hours) to allow for T-cell activation.

-

Lysis and Reporter Assay: A luciferase assay reagent is added to lyse the cells and measure the luminescence, which is proportional to T-cell activation.

-

Data Analysis: EC50 values are calculated from the dose-response curves of luminescence versus inhibitor concentration.

In Vivo Efficacy and Pharmacokinetics

While in vitro assays are essential for initial screening and characterization, the ultimate validation of a drug candidate lies in its in vivo performance. Studies on BMS-1166 derivatives, such as BMS-202, have demonstrated antitumor activity in humanized mouse models.[12][13] For instance, BMS-202 showed a clear antitumor effect in a humanized MHC-double knockout NOG mouse model.[13]

The pharmacokinetic properties of small-molecule PD-L1 inhibitors are a key area of investigation. Compared to monoclonal antibodies, small molecules are expected to have shorter half-lives, which could be advantageous in managing immune-related adverse events.[11] However, achieving favorable oral bioavailability and metabolic stability with the biphenyl scaffold has been a challenge.[12] Recent efforts have focused on developing bifunctional small molecules with improved pharmacokinetic profiles, with some compounds demonstrating oral bioavailability of over 30% in preclinical models.[14]

Synthesis of BMS-1166 Derivatives

The synthesis of BMS-1166 and its derivatives typically involves a multi-step process. A common strategy involves the Suzuki coupling of a substituted boronic acid with a brominated aromatic compound to form the core biphenyl structure. Subsequent functional group manipulations, such as etherification and amination, are then employed to introduce the desired side chains.

For example, the synthesis of nonsymmetrically substituted 1,1'-biphenyl derivatives often involves the reaction of a biphenyl intermediate with various linkers and solubilizing groups.[6] The synthesis of the core [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol fragment is a key step in the overall synthetic route.[7]

Future Directions and Conclusion

The discovery and development of BMS-1166 and its derivatives have ushered in a new era of oral immuno-oncology. The unique mechanism of induced PD-L1 dimerization provides a solid foundation for the design of next-generation small-molecule inhibitors. Ongoing research is focused on improving the pharmacokinetic properties, particularly oral bioavailability, and exploring novel chemical scaffolds to expand the therapeutic window of this promising class of drugs.

This technical guide has provided a comprehensive overview of the core aspects of BMS-1166 derivative development, from the fundamental mechanism of action to the practicalities of experimental evaluation. The continued exploration of this chemical space holds the promise of delivering effective, orally administered immunotherapies to a broader range of cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. revvity.com [revvity.com]

- 11. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Advances in pharmacokinetics and pharmacodynamics of PD-1/PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of bifunctional small molecules targeting PD-L1/VISTA with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-1166-N-piperidine-COOH in cancer immunotherapy research

An In-depth Technical Guide on the Role of BMS-1166 and its Derivatives in Cancer Immunotherapy Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of immune suppression, often exploited by cancer cells to evade T-cell-mediated destruction. While monoclonal antibodies targeting this axis have revolutionized oncology, small molecule inhibitors offer potential advantages, including oral bioavailability and improved tumor penetration. BMS-1166 is a potent, well-characterized small molecule inhibitor that binds directly to PD-L1, preventing its interaction with PD-1. This guide provides a comprehensive technical overview of BMS-1166, including its mechanism of action, quantitative biological data, and detailed experimental protocols. Furthermore, it elucidates the role of the functionalized derivative, BMS-1166-N-piperidine-COOH , as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of the PD-L1 protein.

The PD-1/PD-L1 Signaling Pathway and Inhibition

The interaction between Programmed Cell Death Protein 1 (PD-1), expressed on activated T-cells, and its ligand, PD-L1, expressed on tumor cells, transmits an inhibitory signal that suppresses T-cell activity[1][2][3]. This allows tumors to evade the host's immune system[4]. Inhibitors of this pathway, known as immune checkpoint inhibitors, block this interaction, thereby "releasing the brakes" on the immune system and restoring the anti-tumor T-cell response[1][2].

Small molecule inhibitors like BMS-1166 represent a promising therapeutic class, distinct from antibody-based therapies[5]. They offer potential for oral administration, shorter half-lives, and different safety profiles.

References

- 1. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]

- 2. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]

- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 5. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Understanding the Binding Affinity of BMS-1166 and its Derivatives: A Technical Guide

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of BMS-1166, a potent small molecule inhibitor of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. The information is tailored for researchers, scientists, and drug development professionals working in cancer immunotherapy. This guide also explores derivatives of BMS-1166, including BMS-1166-N-piperidine-COOH, a key component in the development of PROTAC (Proteolysis Targeting Chimera) degraders.

Quantitative Binding Affinity Data

The binding affinity of BMS-1166 and its derivatives has been characterized using various biophysical and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Binding and Functional Activity of BMS-1166

| Assay Type | Parameter | Value | Target | Reference |

| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM | PD-1/PD-L1 Interaction | [1][2] |

| Surface Plasmon Resonance (SPR) | IC50 | 85.4 nM | PD-1/PD-L1 Interaction | [3] |

| Cell-Based Assay (Jurkat/CHO co-culture) | IC50 | 276 nM | PD-1/PD-L1 Interaction | [3] |

Table 2: In Vitro Activity of BMS-1166 Derivatives

| Compound | Assay Type | Parameter | Value | Target | Reference |

| BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | HTRF | IC50 | 39.2 nM | PD-1/PD-L1 Interaction | [4][5][6] |

Note: this compound is a moiety used in the synthesis of PROTACs. The binding affinity of the final PROTAC molecule, which includes a linker and an E3 ligase ligand, is what is typically measured.

Mechanism of Action

BMS-1166 exhibits a multi-faceted mechanism of action to disrupt the PD-1/PD-L1 immune checkpoint pathway.

Induction of PD-L1 Dimerization

Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, BMS-1166 binds to a hydrophobic pocket on the surface of PD-L1. This binding induces a conformational change, leading to the dimerization of PD-L1 molecules. The resulting dimer occludes the binding site for PD-1, thus preventing the formation of the PD-1/PD-L1 complex and the subsequent inhibitory signaling in T cells.[7][8][9]

Inhibition of PD-L1 Glycosylation and Trafficking

A novel cellular mechanism of BMS-1166 involves the disruption of PD-L1 maturation. It partially and specifically inhibits the N-glycosylation of PD-L1 in the endoplasmic reticulum (ER).[7][10] This interference with glycosylation prevents the proper folding and export of PD-L1 from the ER to the Golgi apparatus, leading to its accumulation in the ER and subsequent degradation.[9] Since only mature, glycosylated PD-L1 is expressed on the cell surface and can interact with PD-1, this mechanism effectively reduces the amount of functional PD-L1 available to suppress T cell activity.[7]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding affinity and mechanism of action of BMS-1166 are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant human PD-1 and PD-L1 proteins are labeled with these fluorophores. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A competitive inhibitor like BMS-1166 will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of BMS-1166 in 100% DMSO.

-

Dilute recombinant human PD-1-Europium cryptate and PD-L1-d2 proteins to the desired concentration in the assay buffer.

-

-

Assay Procedure:

-

Add a small volume of the BMS-1166 stock solution or DMSO (for control) to a 384-well low-volume microplate.

-

Add the PD-1-Europium cryptate solution to all wells.

-

Add the PD-L1-d2 solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR) Blockade Assay

SPR is a label-free technique used to measure the real-time kinetics and affinity of molecular interactions.

Principle: Recombinant human PD-1 is immobilized on a sensor chip. A solution containing PD-L1 and the inhibitor (BMS-1166) is flowed over the chip. The binding of PD-L1 to the immobilized PD-1 causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU). The inhibitor competes with PD-1 for binding to PD-L1, reducing the amount of PD-L1 that can bind to the chip and thus lowering the RU signal.

Protocol:

-

Chip Preparation:

-

Immobilize recombinant human PD-1 onto a CM5 sensor chip using standard amine coupling chemistry.

-

-

Sample Preparation:

-

Prepare a series of dilutions of BMS-1166 in a suitable running buffer (e.g., HBS-EP+).

-

Prepare a constant concentration of recombinant human PD-L1 in the same running buffer.

-

Mix the PD-L1 solution with each dilution of BMS-1166.

-

-

Binding Measurement:

-

Inject the PD-L1/BMS-1166 mixtures over the PD-1 immobilized sensor chip.

-

Record the sensorgram (RU vs. time) for each concentration.

-

Regenerate the sensor surface between injections using a low pH buffer to remove bound protein.

-

-

Data Analysis:

-

Determine the steady-state binding response for each inhibitor concentration.

-

Plot the percentage of inhibition (calculated from the reduction in RU) against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value from the resulting dose-response curve.[3]

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by BMS-1166.

Caption: BMS-1166 Mechanism on PD-L1 Glycosylation and Trafficking.

Caption: HTRF Assay Workflow for PD-1/PD-L1 Inhibition.

References

- 1. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]

- 2. BMS-1166-N-piperidine-CO-N-piperazine - Immunomart [immunomart.com]

- 3. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

The Pivotal Role of the Piperidine-COOH Moiety in the PD-L1 Inhibitor BMS-1166: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-1166 is a potent, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) protein, a critical immune checkpoint target in oncology. While the core pharmacophore of BMS-1166 is responsible for its primary inhibitory activity through the induction of PD-L1 dimerization, the piperidine-carboxylic acid group plays a multifaceted and crucial role in the molecule's overall biological function and therapeutic potential. This technical guide provides an in-depth analysis of the biological functions of the piperidine-COOH moiety, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to BMS-1166 and its Mechanism of Action

BMS-1166 is a biphenyl-based small molecule that disrupts the interaction between PD-1 and its ligand, PD-L1, with a reported IC50 of 1.4 nM in a homogenous time-resolved fluorescence (HTRF) binding assay.[1][2] This inhibitory activity is primarily achieved by inducing the dimerization of PD-L1, which sterically hinders its binding to PD-1 on T-cells.[3] This blockade of the PD-1/PD-L1 signaling pathway restores T-cell activity against tumor cells.

Beyond its direct inhibitory effect, BMS-1166 has been shown to have a novel mechanism of action involving the glycosylation and maturation of PD-L1. The binding of BMS-1166 to PD-L1 can block its export from the endoplasmic reticulum (ER), leading to the accumulation of under-glycosylated PD-L1 and a reduction of its expression on the cell surface.[1]

The Biological Function of the Piperidine-COOH Group

The piperidine-carboxylic acid moiety of BMS-1166 is located in a solvent-exposed region of the molecule when bound to PD-L1. This positioning dictates its primary biological functions, which are not centered on direct binding to the target protein but are critical for other aspects of the molecule's utility and activity.

Solvent Exposure and Lack of Direct Binding Contribution

Analysis of the co-crystal structure of BMS-1166 in complex with PD-L1 (PDB ID: 6R3K) reveals that the piperidine-COOH group is oriented away from the core binding interface and extends into the solvent.[4][5] This observation is supported by structure-activity relationship (SAR) studies, which indicate that this part of the molecule can be modified without significantly impacting its binding affinity to PD-L1.

A Key Tethering Point for PROTAC Development

The solvent-exposed nature of the piperidine-COOH group makes it an ideal attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs). The derivative, "BMS-1166-N-piperidine-COOH," is utilized as a PD-L1 binding moiety in the synthesis of PROTACs designed to induce the degradation of PD-L1.[6] This highlights the functional importance of this group in enabling the development of next-generation therapeutics based on the BMS-1166 scaffold.

Influence on Physicochemical Properties

The carboxylic acid group significantly influences the physicochemical properties of BMS-1166, such as solubility and polarity.[7][8] These properties are critical for drug-likeness, affecting absorption, distribution, metabolism, and excretion (ADME) profiles. While specific studies on the direct impact of the piperidine-COOH group on the ADME of BMS-1166 are not extensively published, the inherent properties of carboxylic acids suggest a role in modulating its pharmacokinetic behavior.[7][8]

Quantitative Data and Structure-Activity Relationships

While detailed quantitative SAR data for modifications specifically at the piperidine-COOH of BMS-1166 is limited in publicly available literature, the successful use of this moiety as a linker attachment point in PROTACs provides strong evidence that significant modifications are well-tolerated without abolishing PD-L1 binding. The table below summarizes the inhibitory activities of BMS-1166 and a PROTAC derivative.

| Compound | Modification | Assay Type | Target | IC50 (nM) | Reference |

| BMS-1166 | - | HTRF | PD-1/PD-L1 Interaction | 1.4 | [1][2] |

| PROTAC using this compound | Piperidine-COOH linked to an E3 ligase ligand | HTRF | PD-1/PD-L1 Interaction | 39.2 | MedChemExpress |

This data indicates that while there is a decrease in direct inhibitory activity when the piperidine-COOH is used for linker attachment, the resulting PROTAC still maintains a potent, albeit different, mechanism of action.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is used to measure the inhibition of the PD-1/PD-L1 interaction by small molecules like BMS-1166.

Materials:

-

Human PD-1-His recombinant protein

-

Human PD-L1-Fc recombinant protein

-

Anti-His-Europium Cryptate

-

Anti-Fc-d2

-

Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

384-well low volume white plates

-

Test compounds (e.g., BMS-1166)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 2 µL of the compound dilutions to the wells of the 384-well plate.

-

Add 4 µL of a solution containing PD-L1-Fc to each well.

-

Add 4 µL of a solution containing PD-1-His to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of a solution containing the HTRF detection reagents (Anti-His-Europium Cryptate and Anti-Fc-d2) to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values.

Surface Plasmon Resonance (SPR) Assay for BMS-1166 Binding to PD-L1

SPR is used to measure the binding affinity and kinetics of BMS-1166 to PD-L1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PD-L1 protein

-

Running buffer (e.g., HBS-EP+)

-

Test compound (BMS-1166)

Procedure:

-

Immobilize PD-L1 onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of BMS-1166 in the running buffer.

-

Inject the BMS-1166 solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) over time to measure association.

-

After the association phase, flow running buffer over the chip to measure dissociation.

-

Regenerate the sensor surface between cycles with a suitable regeneration solution.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Synthesis of BMS-1166

The synthesis of BMS-1166 can be achieved through a multi-step process, a summary of which is provided below based on literature procedures.

Key Steps:

-

Suzuki Coupling: Coupling of (2,3-dihydrobenzo[b][4][5]dioxin-6-yl)boronic acid with a suitable brominated biphenyl precursor.

-

Chlorination: Introduction of a chlorine atom at the desired position on the biphenyl scaffold.

-

Hydrolysis and Amide Coupling: Conversion of an ester to a carboxylic acid followed by amide bond formation with a piperidine derivative.

-

Final Deprotection/Modification Steps: Removal of any protecting groups to yield the final BMS-1166 product.

A more detailed, step-by-step protocol can be found in the supporting information of relevant medicinal chemistry publications.

Visualizations

Signaling Pathway

References

- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights and binding analysis for determining the molecular bases for programmed cell death protein ligand-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

Application Notes: Synthesis and Evaluation of PD-L1 Degrading PROTACs using BMS-1166-N-piperidine-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system.[2][3] A PROTAC consists of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1] This tripartite assembly forms a "ternary complex" (POI-PROTAC-E3 ligase), which leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1][4]

The PD-1/PD-L1 immune checkpoint is a critical pathway that cancer cells exploit to evade the immune system.[5] PD-L1, expressed on tumor cells, binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that suppresses the anti-tumor immune response.[6] Small molecule inhibitors like BMS-1166 can block this interaction with high potency (IC₅₀ of ~1.4 nM).[7][8] By incorporating a BMS-1166 derivative into a PROTAC, it is possible to not just inhibit, but completely degrade the PD-L1 protein, offering a more profound and durable restoration of T-cell activity.[9]

This document provides detailed protocols for the synthesis of a PD-L1-targeting PROTAC using BMS-1166-N-piperidine-COOH as the target-binding ligand. It also includes methodologies for evaluating the PROTAC's biological activity, including its ability to degrade PD-L1 and restore T-cell function.

PROTAC Mechanism of Action & Signaling Pathway

The fundamental mechanism of a PROTAC is to induce proximity between the target protein and an E3 ligase. This action is catalytic, as the PROTAC molecule is released after degradation and can engage another target protein molecule.[3]

By degrading PD-L1 on tumor cells, the PROTAC prevents the inhibitory signal from reaching T-cells, thereby restoring their natural anti-cancer activity.

Experimental Protocols

Protocol 1: Synthesis of PD-L1 PROTAC via Amide Coupling

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-linker-NH₂). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling agent.[10][11]

Materials:

-

This compound (1.0 eq)

-

Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-PEG-Amine) (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography or Preparative HPLC system

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the E3 ligase ligand solution dropwise to the activated BMS-1166 solution.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final product using LC-MS, ¹H NMR, and HRMS.

Protocol 2: Western Blotting for PD-L1 Degradation

This protocol is used to quantify the reduction in PD-L1 protein levels in cancer cells following PROTAC treatment.[8][12]

Materials:

-

PD-L1 expressing cancer cell line (e.g., MDA-MB-231, HCC-827)

-

Synthesized PD-L1 PROTAC

-

DMSO (vehicle control)

-

MG132 (proteasome inhibitor control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PD-L1 (rabbit), anti-GAPDH or anti-β-actin (mouse, as loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a set time (e.g., 24 hours). Include a positive control group co-treated with PROTAC and MG132 (10 µM) to confirm proteasome-dependent degradation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate proteins by SDS-PAGE. Due to glycosylation, PD-L1 often runs at a higher molecular weight (40-60 kDa) than predicted.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (anti-PD-L1 and anti-loading control) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with corresponding HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize PD-L1 band intensity to the loading control. Calculate degradation percentage relative to the DMSO-treated control.

Protocol 3: T-Cell / Cancer Cell Co-Culture Assay

This assay measures the functional outcome of PD-L1 degradation by assessing the restoration of T-cell activation, typically by measuring cytokine release (e.g., IL-2).[6][13]

Materials:

-

PD-L1 expressing cancer cell line (e.g., Hep3B/OS-8/hPD-L1)

-

Jurkat T-cells (human T-lymphocyte cell line) or isolated human PBMCs

-

Synthesized PD-L1 PROTAC

-

Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 antibodies for T-cell stimulation

-

RPMI-1640 medium with 10% FBS

-

Human IL-2 ELISA Kit

Procedure:

-

PROTAC Pre-treatment: Seed the cancer cells in a 96-well plate. The next day, treat them with various concentrations of the PROTAC or DMSO vehicle for 24 hours to induce PD-L1 degradation.

-

Co-culture Setup: After pre-treatment, wash the cancer cells gently with fresh media to remove excess PROTAC.

-

Add Jurkat T-cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 5:1).

-

Add a T-cell stimulant (e.g., SEB at 100 ng/mL).

-

Co-culture the cells for 24-48 hours.

-

Cytokine Measurement: After incubation, carefully collect the cell culture supernatant by centrifugation.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Analysis: Compare the IL-2 levels in PROTAC-treated wells to the DMSO-treated control. An increase in IL-2 secretion indicates that the PROTAC has successfully degraded PD-L1, thereby relieving the inhibition of T-cell activation.

Experimental Workflow Visualization

Representative Data

The following table summarizes biological data for P22 , a representative PD-L1 degrading PROTAC synthesized from a resorcinol diphenyl ether-based (BMS-1166 scaffold) ligand and a pomalidomide-based E3 ligase ligand, as reported by Cheng et al.[2][4]

| Parameter | Cell Line(s) | Result | Reference |

| PD-1/PD-L1 Binding Inhibition | HTRF Assay | IC₅₀ = 39.2 nM | [2][4] |

| PD-L1 Protein Degradation | Hep3B/OS-8/hPD-L1 | Moderate degradation observed via a lysosome-dependent pathway | [2][14] |

| Immune Function Restoration | Hep3B/OS-8/hPD-L1 & CD3+ T-Cell Co-culture | Significantly restored repressed T-cell immunity | [2][4] |

| Cytotoxicity | A549, H1299, B16F10, MDA-MB-231, Jurkat | IC₅₀ > 10 µM | [4] |

These data demonstrate that a PROTAC derived from a BMS-1166 scaffold can effectively inhibit the PD-1/PD-L1 interaction and induce the degradation of the PD-L1 protein, leading to a functional restoration of anti-tumor immune responses with low direct cytotoxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]